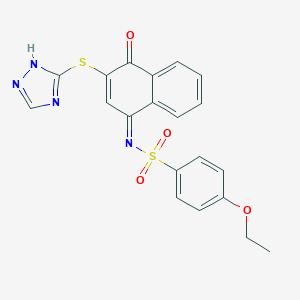![molecular formula C10H12FNO4S B280857 3-[(4-Fluoro-3-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B280857.png)
3-[(4-Fluoro-3-methylphenyl)sulfonylamino]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-Fluoro-3-methylphenyl)sulfonylamino]propanoic acid, also known as FMPSP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMPSP is a sulfonylurea derivative that is commonly used in the synthesis of pharmaceuticals and agrochemicals. In
作用机制
3-[(4-Fluoro-3-methylphenyl)sulfonylamino]propanoic acid acts by binding to the sulfonylurea receptor (SUR) on the pancreatic beta cells. This binding leads to the closure of ATP-sensitive potassium channels (KATP), which results in depolarization of the cell membrane and subsequent influx of calcium ions. The increase in calcium ions triggers the exocytosis of insulin-containing granules from the beta cells into the bloodstream. 3-[(4-Fluoro-3-methylphenyl)sulfonylamino]propanoic acid also inhibits the ATP-dependent potassium channels in the liver, which reduces the production of glucose.
Biochemical and Physiological Effects:
3-[(4-Fluoro-3-methylphenyl)sulfonylamino]propanoic acid has been shown to have various biochemical and physiological effects. It lowers blood glucose levels by stimulating insulin release and reducing glucose production in the liver. 3-[(4-Fluoro-3-methylphenyl)sulfonylamino]propanoic acid also reduces serum triglyceride and cholesterol levels, which makes it a potential treatment for hyperlipidemia. 3-[(4-Fluoro-3-methylphenyl)sulfonylamino]propanoic acid has anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. 3-[(4-Fluoro-3-methylphenyl)sulfonylamino]propanoic acid has been shown to have a good safety profile and is well-tolerated in animal studies.
实验室实验的优点和局限性
3-[(4-Fluoro-3-methylphenyl)sulfonylamino]propanoic acid has several advantages for lab experiments. It is easy to synthesize and has a high yield. 3-[(4-Fluoro-3-methylphenyl)sulfonylamino]propanoic acid is stable under normal laboratory conditions and can be stored for long periods without degradation. 3-[(4-Fluoro-3-methylphenyl)sulfonylamino]propanoic acid has been extensively studied, and its mechanism of action is well-understood. However, 3-[(4-Fluoro-3-methylphenyl)sulfonylamino]propanoic acid has some limitations for lab experiments. It is expensive and may not be readily available in some laboratories. 3-[(4-Fluoro-3-methylphenyl)sulfonylamino]propanoic acid is a highly potent compound, and its use requires caution and proper safety measures.
未来方向
There are several future directions for the study of 3-[(4-Fluoro-3-methylphenyl)sulfonylamino]propanoic acid. One potential direction is the development of novel antidiabetic drugs based on 3-[(4-Fluoro-3-methylphenyl)sulfonylamino]propanoic acid. Another direction is the investigation of the anti-inflammatory effects of 3-[(4-Fluoro-3-methylphenyl)sulfonylamino]propanoic acid and its potential use in the treatment of inflammatory diseases. 3-[(4-Fluoro-3-methylphenyl)sulfonylamino]propanoic acid can also be studied for its potential applications in the field of agriculture as a pesticide or herbicide. Further research is needed to explore the full potential of 3-[(4-Fluoro-3-methylphenyl)sulfonylamino]propanoic acid and its derivatives.
Conclusion:
In conclusion, 3-[(4-Fluoro-3-methylphenyl)sulfonylamino]propanoic acid is a chemical compound that has potential applications in various fields, including medicine and agriculture. Its synthesis method is straightforward, and it has been extensively studied for its antidiabetic, antihyperlipidemic, and anti-inflammatory activities. 3-[(4-Fluoro-3-methylphenyl)sulfonylamino]propanoic acid acts by binding to the sulfonylurea receptor and stimulating insulin release from pancreatic beta cells. It has several advantages for lab experiments, but its use requires caution due to its high potency. Further research is needed to fully explore the potential of 3-[(4-Fluoro-3-methylphenyl)sulfonylamino]propanoic acid and its derivatives.
合成方法
The synthesis of 3-[(4-Fluoro-3-methylphenyl)sulfonylamino]propanoic acid involves the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with 3-aminopropanoic acid in the presence of a base. The reaction occurs under mild conditions, and the yield of the product is high. 3-[(4-Fluoro-3-methylphenyl)sulfonylamino]propanoic acid can be purified using various techniques, such as recrystallization and column chromatography.
科学研究应用
3-[(4-Fluoro-3-methylphenyl)sulfonylamino]propanoic acid has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit antidiabetic, antihyperlipidemic, and anti-inflammatory activities. 3-[(4-Fluoro-3-methylphenyl)sulfonylamino]propanoic acid acts as a sulfonylurea receptor agonist and stimulates the release of insulin from pancreatic beta cells. It also reduces the production of glucose in the liver and enhances glucose uptake in peripheral tissues. 3-[(4-Fluoro-3-methylphenyl)sulfonylamino]propanoic acid has been used in the development of novel antidiabetic drugs, such as glimepiride and gliclazide.
属性
分子式 |
C10H12FNO4S |
|---|---|
分子量 |
261.27 g/mol |
IUPAC 名称 |
3-[(4-fluoro-3-methylphenyl)sulfonylamino]propanoic acid |
InChI |
InChI=1S/C10H12FNO4S/c1-7-6-8(2-3-9(7)11)17(15,16)12-5-4-10(13)14/h2-3,6,12H,4-5H2,1H3,(H,13,14) |
InChI 键 |
LVRLEENMOVOIHS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCC(=O)O)F |
规范 SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCC(=O)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2-thiophenesulfonamide](/img/structure/B280775.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-1-naphthalenesulfonamide](/img/structure/B280776.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)phenyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B280777.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B280778.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B280779.png)
![4-fluoro-N-[4-hydroxy-3-(8-quinolinylthio)-1-naphthyl]benzenesulfonamide](/img/structure/B280781.png)
![N-[4-hydroxy-3-(phenylsulfanyl)-1-naphthyl]-4-methoxybenzenesulfonamide](/img/structure/B280783.png)
![N-[3-(benzylsulfanyl)-4-hydroxy-1-naphthyl]-4-methoxybenzenesulfonamide](/img/structure/B280786.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)naphthalen-1-yl]thiophene-2-sulfonamide](/img/structure/B280790.png)

![4-ethyl-N-[(1Z)-4-oxo-3-(1H-1,2,4-triazol-3-ylthio)naphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B280794.png)
![2-Methoxyethyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B280795.png)
![N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide](/img/structure/B280801.png)
![N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide](/img/structure/B280802.png)